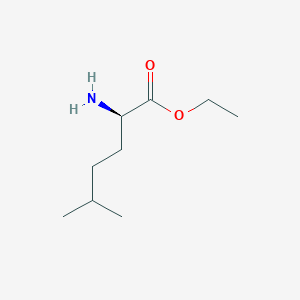

Ethyl (2R)-2-amino-5-methylhexanoate

Descripción

Propiedades

IUPAC Name |

ethyl (2R)-2-amino-5-methylhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-12-9(11)8(10)6-5-7(2)3/h7-8H,4-6,10H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFLFAFIGJRKTK-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physical Properties and Stability of Ethyl (2R)-2-amino-5-methylhexanoate

This guide provides a comprehensive overview of the physical properties, stability, and characterization of Ethyl (2R)-2-amino-5-methylhexanoate for researchers, scientists, and professionals in drug development. As a chiral amino acid ester, understanding its properties is crucial for applications in peptide synthesis, as a chiral building block, and in the development of novel therapeutics. This document moves beyond a simple data sheet to explain the causality behind its chemical behavior and the protocols used for its analysis.

Introduction: Understanding Ethyl (2R)-2-amino-5-methylhexanoate

Ethyl (2R)-2-amino-5-methylhexanoate is the ethyl ester of D-leucine, the non-naturally occurring enantiomer of the proteinogenic amino acid L-leucine. The esterification of the carboxylic acid group significantly alters its physical and chemical properties compared to the parent amino acid, primarily by increasing its lipophilicity and modifying its reactivity. This makes it a valuable intermediate in synthetic organic chemistry, where the amino group can serve as a nucleophile and the ester as a protecting group or a point of further modification.[1]

The chirality at the alpha-carbon (C2) is a critical feature of this molecule. The "(2R)" designation specifies the stereochemistry, which dictates its interaction with other chiral molecules and biological systems. While much of the commercially available and extensively studied data pertains to the L-enantiomer, L-Leucine ethyl ester (often as the hydrochloride salt), the data presented herein will focus on the (2R)-enantiomer, drawing comparisons and extrapolating from its more common stereoisomer where necessary.

Molecular Structure:

Caption: 2D structure of Ethyl (2R)-2-amino-5-methylhexanoate.

Physical and Chemical Properties

The physical properties of amino acid esters are largely dictated by the nature of the amino acid side chain and the ester group. As specific experimental data for Ethyl (2R)-2-amino-5-methylhexanoate free base is limited, the following table includes data for its enantiomer and their hydrochloride salts, which are more commonly documented. The physical properties of the (2R)- and (2S)-enantiomers as free bases are expected to be identical, with the exception of the sign of optical rotation.

| Property | Value | Source |

| IUPAC Name | Ethyl (2R)-2-amino-4-methylpentanoate | - |

| Synonyms | D-Leucine ethyl ester, Ethyl D-leucinate | - |

| Molecular Formula | C₈H₁₇NO₂ | [2] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| CAS Number | 73913-65-2 (for D-Leucine ethyl ester HCl) | - |

| 2743-60-4 (for L-Leucine ethyl ester free base) | [1][3][4] | |

| 2743-40-0 (for L-Leucine ethyl ester HCl) | [5][6] | |

| Appearance | White powder or crystalline solid (for HCl salt) | - |

| Melting Point | 121 - 127 °C (for D-Leucine ethyl ester HCl) | - |

| 134 - 138 °C (for L-Leucine ethyl ester HCl) | [7] | |

| Boiling Point | 191.4 °C at 760 mmHg (for L-Leucine ethyl ester) | [8] |

| Density | 0.944 g/cm³ (for L-Leucine ethyl ester) | [8] |

| Solubility | Soluble in water (as HCl salt), ethanol, and DMSO. | [2][5][9] |

| Optical Rotation [α]D | -18 ± 2º (c=1 in EtOH, 25 °C) (for D-Leucine ethyl ester HCl) | - |

| +16.5° to +19.5° (c=5 in ethanol) (for L-Leucine ethyl ester HCl) | [7] |

Stability and Storage

The stability of Ethyl (2R)-2-amino-5-methylhexanoate is a critical consideration for its storage and use in chemical reactions. The primary degradation pathways involve the ester and amino functional groups.

Hydrolysis

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding D-leucine and ethanol.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester undergoes hydrolysis. This reaction is typically slower than base-catalyzed hydrolysis.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is rapidly hydrolyzed. This reaction is generally irreversible due to the formation of the carboxylate salt of D-leucine. The rate of base hydrolysis of amino acid esters can be significantly influenced by pH.[10]

-

Enzymatic Hydrolysis: Certain enzymes, such as proteases and esterases, can selectively catalyze the hydrolysis of amino acid esters. This selectivity is often enantiomer-specific, meaning an enzyme might hydrolyze the L-enantiomer much faster than the D-enantiomer, or vice-versa.[11]

The hydrolysis process can be autocatalytic, as the formation of the carboxylic acid product can lower the pH and catalyze further hydrolysis.[12]

Caption: Primary degradation pathways for Ethyl (2R)-2-amino-5-methylhexanoate.

Racemization

The chiral center at the α-carbon can be susceptible to racemization, particularly under basic conditions or at elevated temperatures.[13] The mechanism involves the deprotonation of the α-carbon to form a planar enolate intermediate, which can be re-protonated from either face to yield a mixture of the (2R) and (2S) enantiomers.[14] The presence of certain aldehydes can also catalyze racemization.[14] For applications where enantiomeric purity is critical, it is imperative to avoid harsh basic conditions and high temperatures.

Recommended Storage Conditions

To ensure the long-term stability and maintain the enantiomeric purity of Ethyl (2R)-2-amino-5-methylhexanoate, the following storage conditions are recommended:

-

Temperature: Store at 0-8°C. For long-term storage (months to years), -20°C is preferable.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.[15][16]

-

Container: Keep in a tightly sealed container in a dry, dark, and well-ventilated place.[2][5]

-

Moisture: The compound, particularly as the hydrochloride salt, can be hygroscopic, so protection from moisture is crucial to prevent hydrolysis.[15][16]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of Ethyl (2R)-2-amino-5-methylhexanoate is essential to confirm its identity, purity, and enantiomeric integrity. The following techniques are standard in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include a triplet for the methyl group and a quartet for the methylene group of the ethyl ester, signals for the protons on the isobutyl side chain, and a signal for the α-proton.[17][18]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester, the α-carbon, and the carbons of the ethyl and isobutyl groups.[19]

Representative ¹³C NMR Chemical Shifts (Predicted/Typical for Leucine Derivatives):

-

C=O (Ester): ~170-175 ppm

-

Cα (CH-NH₂): ~50-55 ppm

-

O-CH₂ (Ethyl): ~60 ppm

-

Side Chain (CH, CH₂, CH₃): ~15-45 ppm

-

CH₃ (Ethyl): ~14 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic IR Absorption Bands:

-

N-H stretch (amine): ~3300-3400 cm⁻¹ (may be broad)

-

C-H stretch (alkane): ~2850-3000 cm⁻¹

-

C=O stretch (ester): ~1730-1750 cm⁻¹

-

C-O stretch (ester): ~1150-1250 cm⁻¹

-

N-H bend (amine): ~1590-1650 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For Ethyl (2R)-2-amino-5-methylhexanoate (molecular weight 159.23), the protonated molecule [M+H]⁺ would be observed at m/z 160.23 in techniques like electrospray ionization (ESI).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like Ethyl (2R)-2-amino-5-methylhexanoate.

Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based CSPs are commonly effective for the separation of amino acid derivatives.[20]

Caption: A typical workflow for the characterization of Ethyl (2R)-2-amino-5-methylhexanoate.

Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a starting point for developing a method to determine the enantiomeric purity of Ethyl (2R)-2-amino-5-methylhexanoate. Optimization may be required based on the specific instrument and column used.

Objective: To separate and quantify the (2R) and (2S) enantiomers of ethyl 2-amino-5-methylhexanoate.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Chiral Stationary Phase (CSP) Column: e.g., a polysaccharide-based column such as Chiralpak IA, IB, or IC.

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol.

-

Sample: Ethyl (2R)-2-amino-5-methylhexanoate dissolved in the mobile phase.

-

Reference Standard: A racemic mixture of ethyl 2-amino-5-methylhexanoate (if available) or the (2S)-enantiomer.

Methodology:

-

System Preparation:

-

Install the chiral column and equilibrate the system with the mobile phase (e.g., 90:10 n-hexane:isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

If a reference standard is available, prepare a solution of the racemic mixture or the opposite enantiomer in the same manner.

-

-

Chromatographic Analysis:

-

Inject a small volume (e.g., 10 µL) of the reference standard (if available) to determine the retention times of both enantiomers and confirm the resolution.

-

Inject the sample solution under the same conditions.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

-

-

Data Analysis:

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

-

Causality: The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selectors on the stationary phase. The different stabilities of these interactions lead to different retention times for the two enantiomers. The choice of mobile phase composition is critical as it influences the strength of these interactions and, consequently, the resolution.

Safety and Handling

As a laboratory chemical, Ethyl (2R)-2-amino-5-methylhexanoate and its salts should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[5]

-

Handling: Avoid breathing dust and contact with skin and eyes.[5][15] Use in a well-ventilated area or under a fume hood.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[15][16]

-

Combustibility: The compound may be combustible at high temperatures.[5]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific product being used for complete and up-to-date safety information.[5][15][16]

Conclusion

Ethyl (2R)-2-amino-5-methylhexanoate is a valuable chiral building block with distinct physical and chemical properties derived from its D-leucine backbone and ethyl ester functionality. Its stability is primarily influenced by its susceptibility to hydrolysis and racemization, which can be mitigated by appropriate storage and handling conditions. A thorough characterization, particularly using NMR, IR, MS, and chiral HPLC, is essential to ensure its structural integrity and enantiomeric purity for its intended applications in research and development. This guide provides the foundational knowledge for scientists and researchers to effectively utilize this compound while maintaining its quality and integrity.

References

-

NextSDS. (n.d.). ethyl L-leucinate — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. [Link]

- Google Patents. (n.d.). WO2012038515A1 - Process for racemisation and acetylation of leucine.

-

Shanghai Yifu Food Ingredients Co., Ltd. (2026, March 10). The physical and chemical properties of L-leucine. [Link]

-

PubChem. (n.d.). L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved March 24, 2026, from [Link]

-

ACS Publications. (2008, September 3). Protease-Catalyzed Co-Oligomerizations of l-Leucine Ethyl Ester with l-Glutamic Acid Diethyl Ester: Sequence and Chain Length Distributions. Macromolecules. [Link]

-

Cheméo. (n.d.). L-Leucine, ethyl ester (CAS 2743-60-4). Retrieved March 24, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved March 24, 2026, from [Link]

-

SpectraBase. (n.d.). L-leucine, ethyl ester, hydrochloride [FTIR]. Retrieved March 24, 2026, from [Link]

-

MDPI. (n.d.). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. Retrieved March 24, 2026, from [Link]

-

Wiley Online Library. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

-

ResearchGate. (n.d.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex. Retrieved March 24, 2026, from [Link]

-

PureSynth. (n.d.). L-Leucine Ethyl Ester Hydrochloride 99.0%. Retrieved March 24, 2026, from [Link]

- Google Patents. (n.d.). US4259441A - Process for resolving D, L-leucine.

-

ACS Publications. (2011, September 2). Vibrational Characterization of l-Leucine Phosphonate Analogues. The Journal of Physical Chemistry A. [Link]

-

University of Calgary. (n.d.). 13C NMR. Retrieved March 24, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved March 24, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 16). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

-

Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved March 24, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

PMC. (2015, January 1). A NMR Experiment for Simultaneous Correlations of Valine and Leucine/Isoleucine Methyls with Carbonyl Chemical Shifts in Proteins. [Link]

- Google Patents. (n.d.). EP0241094A1 - Process for the separation of L-leucine and L-isoleucine.

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, simulated) (NP0001387). Retrieved March 24, 2026, from [Link]

-

NIST. (n.d.). L-Leucine, ethyl ester. Retrieved March 24, 2026, from [Link]

-

PMC. (n.d.). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. Retrieved March 24, 2026, from [Link]

- Google Patents. (n.d.). US4731476A - Process for the separation of L-leucine and L-isoleucine.

-

CNKI. (2011, September 22). Studies on Hydrolysis Kinetics of Ethyl Lactate Hydrolyzed Lactic Acid. [Link]

-

PubMed. (n.d.). On the 13C CP/MAS spectra of leucine. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). The 3D surface graph for the FTIR spectra of the evolved gases produced by L-leucine pyrolysis. Retrieved March 24, 2026, from [Link]

-

PubChem. (n.d.). Ethyl L-leucinate hydrochloride. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Retrieved March 24, 2026, from [Link]

-

PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). Vibrational Characterization of l -Leucine Phosphonate Analogues. Retrieved March 24, 2026, from [Link]

-

Scientific Research Publishing. (2017, April 30). Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

-

ResearchGate. (n.d.). Comparison of ¹H NMR spectra highlighting methyl signals for leucine. Retrieved March 24, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Reaction scheme of simplified leucine degradation pathways. Retrieved March 24, 2026, from [Link]

Sources

- 1. L-Leucine, ethyl ester (CAS 2743-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. medkoo.com [medkoo.com]

- 3. nextsds.com [nextsds.com]

- 4. L-Leucine, ethyl ester [webbook.nist.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. L-Leucine, ethyl ester, hydrochloride (1:1) | C8H18ClNO2 | CID 11658447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Leucine ethyl ester hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. actanaturae.ru [actanaturae.ru]

- 9. L-Leucine ethyl ester hydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. mdpi.com [mdpi.com]

- 11. US4731476A - Process for the separation of L-leucine and L-isoleucine - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents [patents.google.com]

- 14. sciencemadness.org [sciencemadness.org]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

Stereochemical Characterization and Optical Rotation Dynamics of Ethyl (2R)-2-Amino-5-Methylhexanoate: A Technical Guide

Executive Summary & Mechanistic Significance

Ethyl (2R)-2-amino-5-methylhexanoate (commonly referred to as D-homoleucine ethyl ester) is a highly specialized, non-natural amino acid derivative. The homologation of α -amino acids into extended-chain derivatives like homoleucine is a cornerstone strategy in the development of advanced peptidomimetics[1].

As a Senior Application Scientist, I approach the characterization of this molecule not just as a routine analysis, but as a critical quality attribute (CQA) assessment. The (2R) stereocenter (the D-configuration) is specifically engineered into peptide backbones to induce proteolytic resistance and stabilize unique secondary structures, such as 14-helices in antimicrobial β -peptides[2]. Because a single stereochemical inversion can completely abrogate target-binding efficacy, establishing a rigorous, self-validating framework for measuring its stereochemical properties and optical rotation is paramount.

Stereochemical Architecture and Conformational Dynamics

The stereochemical integrity of Ethyl (2R)-2-amino-5-methylhexanoate relies on the spatial arrangement of its ethyl ester moiety, the primary amine, and the isobutyl-extended side chain.

Causality of Solvent Effects on Optical Rotation: Optical rotation provides a macroscopic readout of microscopic chirality. When plane-polarized light passes through the sample, the chiral electron cloud unequally slows the left- and right-circularly polarized components. However, the specific rotation ( [α]D ) is highly dynamic and heavily influenced by the solvation shell.

-

Protic Solvents (e.g., Ethanol): Form intermolecular hydrogen bonds with the ester carbonyl and the primary amine, altering the conformational equilibrium and exposing different faces of the chiral center to the light path.

-

Aprotic Solvents (e.g., Chloroform): Promote intramolecular hydrogen bonding between the amine and the ester, locking the molecule into a rigid conformation.

This mechanistic divergence is why the magnitude—and sometimes the sign—of the optical rotation shifts depending on the solvent matrix[3].

Fig 1: Mechanistic causality of solvent matrix selection on observed specific rotation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They do not merely output a number; they continuously verify their own accuracy.

Protocol A: High-Fidelity Polarimetry for Specific Rotation

Objective: Determine the specific optical rotation [α]D20 of the synthesized ester.

Causality of Experimental Choices:

-

Wavelength Selection: The Sodium D-line (589.3 nm) is utilized because its high emission intensity provides a maximum signal-to-noise ratio, minimizing baseline reading errors[2].

-

Thermostatic Control (20.0 ± 0.1 °C): Temperature fluctuations alter solvent density and the Boltzmann distribution of molecular conformers. Strict thermal control ensures linear, reproducible rotation shifts[4].

Step-by-Step Methodology:

-

System Calibration: Power on the polarimeter and allow the sodium lamp to stabilize for a minimum of 30 minutes.

-

Self-Validation Checkpoint 1 (Blanking): Fill a 100 mm quartz cell with HPLC-grade chloroform (CHCl 3 ). Measure the rotation. The system must read 0.000∘±0.002∘ . If drift is observed, the cell must be recleaned with nitric acid and recalibrated.

-

Sample Preparation: Accurately weigh 100.0 mg of Ethyl (2R)-2-amino-5-methylhexanoate using a microbalance. Transfer to a 10.0 mL volumetric flask and make up to volume with CHCl 3 ( c=1.0 g/100 mL).

-

Data Acquisition: Rinse the cell twice with the sample solution to prevent dilution. Fill the cell, ensuring no air bubbles are trapped (bubbles scatter light and cause anomalous refraction). Record the observed rotation ( α ) in quintuplicate.

-

Calculation: Compute specific rotation using [α]D20=c×lα , where l is the path length in decimeters (1 dm).

-

Self-Validation Checkpoint 2 (Post-Measurement): Re-measure the pure solvent blank. The reading must return to 0.000∘±0.002∘ , proving no sample residue or thermal drift compromised the assay.

Protocol B: Enantiomeric Excess (ee%) via Chiral HPLC

Objective: Quantify the enantiomeric purity of the (2R) ester against potential (2S) impurities.

Causality of Experimental Choices: A Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) is selected. Its helical polymer structure forms transient, diastereomeric inclusion complexes with the enantiomers. The (2R) and (2S) isomers exhibit different binding affinities to these chiral grooves, resulting in differential retention times and baseline resolution.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane/Isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA). Causality: DEA acts as a silanol blocker, suppressing secondary ionic interactions between the primary amine of the sample and residual silanols on the silica support, thereby preventing peak tailing.

-

Self-Validation Checkpoint (System Suitability): Inject a racemic standard of Ethyl 2-amino-5-methylhexanoate. Verify that the resolution ( Rs ) between the (2R) and (2S) peaks is ≥1.5 . If Rs<1.5 , the column is degraded and the system is not validated for quantification.

-

Analysis & Quantification: Inject 10 μ L of the sample solution (1 mg/mL). Integrate peak areas and calculate enantiomeric excess: ee%=Area(2R)+Area(2S)Area(2R)−Area(2S)×100 .

Fig 2: Orthogonal stereochemical validation workflow for chiral amino acid esters.

Quantitative Data Summary

Because specific rotation is highly sensitive to derivatization and solvent environments, comparing empirical data across related analogs is critical for validation. The table below summarizes the specific rotation dynamics of homoleucine derivatives, demonstrating how protecting groups and solvent matrices dictate the optical readout. These non-natural amino acids are frequently isolated from marine-derived cyclic peptides, where optical rotation serves as the primary tool for initial stereochemical assignment[5].

Table 1: Comparative Specific Rotation ( [α]D20 ) of Homoleucine Derivatives

| Compound | Configuration | Solvent Matrix | Concentration | [α]D20 | Source |

| 2-Amino-5-methylhexanoic acid | (2S) | 1% v/v Acetic Acid | 10.0 mg/mL | -38.0° to -42.0° | [4] |

| Fmoc- β -homoleucine | (L) | Chloroform (CHCl 3 ) | 5.0 mg/mL | -24.0° ± 2.0° | |

| Fmoc- β -homoleucine | (L) | Dimethylformamide (DMF) | 10.0 mg/mL | -5.0° to -7.0° | |

| Synthesized Homoleucine Analog | (D-equivalent) | Chloroform (CHCl 3 ) | 10.0 mg/mL | +69.9° | [1] |

Note: The exact rotation of the pure (2R) ethyl ester will closely mirror the positive magnitude of the D-equivalent analog in aprotic solvents, subject to the concentration and temperature controls outlined in Protocol A.

References

-

British Pharmacopoeia (BP) Title: Bp2023 - Volume II | Solubility | Mass Concentration (Chemistry) Source: Scribd / British Pharmacopoeia Commission URL:[Link]

-

The Journal of Organic Chemistry Title: Efficient Synthesis of β 2-Amino Acid by Homologation of α -Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile Source: ACS Publications URL:[Link]

-

Marine Drugs Title: Peptides from Marine-Derived Fungi: Chemistry and Biological Activities Source: PubMed Central (PMC) / NIH URL:[Link]

-

Journal of the American Chemical Society Title: Structure-Activity Studies of 14-Helical Antimicrobial β -Peptides Source: ACS Publications URL:[Link]

Sources

Thermodynamic Stability of D-Homoleucine Ethyl Ester Derivatives: A Technical Guide for Peptidomimetic Design

Executive Summary

The development of advanced peptidomimetics and targeted prodrugs relies heavily on the strategic incorporation of unnatural amino acids. D-homoleucine—characterized by its D-stereocenter and an extended aliphatic side chain—imparts exceptional resistance to proteolytic degradation. When derivatized as an ethyl ester, it serves as both a versatile synthetic intermediate and a lipophilic prodrug moiety. However, the success of these applications is strictly bound by the thermodynamic and kinetic stability of the ester linkage. This whitepaper provides an in-depth, authoritative analysis of the physical chemistry, degradation mechanisms, and self-validating analytical workflows required to quantify the stability of D-homoleucine ethyl ester derivatives.

Thermodynamic and Kinetic Principles of Ester Stability

The thermodynamic stability of amino acid ethyl esters is primarily governed by the susceptibility of the ester carbonyl to nucleophilic attack, typically by water or hydroxide ions ()[1]. When evaluating D-homoleucine ethyl ester, three core mechanistic pillars dictate its stability profile:

-

Steric Shielding: The extended isobutyl side chain of homoleucine provides enhanced steric hindrance around the α -carbon. This bulk physically shields the adjacent ester carbonyl, raising the activation energy ( ΔG‡ ) required to form the tetrahedral intermediate during hydrolysis.

-

Stereochemical Resistance: The D-configuration inherently resists naturally occurring L-stereoselective esterases. Consequently, in biological matrices, the degradation of amino acid ester prodrugs is driven almost entirely by non-enzymatic, pH-dependent hydrolysis ()[2].

-

Inductive Effects: The protonation state of the α -amino group profoundly influences stability. At physiological pH (7.4), the amine is predominantly protonated ( −NH3+ ). The electron-withdrawing nature of this cation increases the electrophilicity of the ester carbonyl, making it more susceptible to base-catalyzed hydrolysis compared to simple aliphatic esters.

Mechanistic Pathways and Experimental Workflows

To accurately model these degradation pathways, we must map the chemical transitions and establish a rigorous analytical framework.

Base-catalyzed hydrolysis pathway of D-homoleucine ethyl ester highlighting the intermediate.

Step-by-step experimental workflow for determining the thermodynamic stability of ester derivatives.

Experimental Methodology: Self-Validating Kinetic Assays

To establish a trustworthy and self-validating system for determining thermodynamic stability, we employ a rigorous LC-MS/MS-based kinetic assay. Every step is designed with a specific causal purpose to eliminate analytical artifacts.

Step 1: Buffer Preparation & Matrix Selection Prepare standardized aqueous buffers at pH 1.2 (0.1 N HCl), pH 7.4 (50 mM Phosphate Buffer), and pH 9.0 (50 mM Borate Buffer). Causality: Evaluating stability across a pH gradient is essential because ester hydrolysis mechanisms shift from acid-catalyzed (pH < 2) to base-catalyzed (pH > 7), directly impacting the thermodynamic stability profile.

Step 2: Stock Solution Initiation Dissolve D-homoleucine ethyl ester hydrochloride in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO is chosen as the carrier solvent because it is aprotic, preventing premature solvolysis of the ester before its introduction into the aqueous testing matrix.

Step 3: Controlled Incubation Spike the stock solution into the respective buffers to achieve a final concentration of 100 µM (DMSO ≤ 1% v/v). Incubate in a thermoshaker at exactly 37.0 ± 0.1 °C. Causality: Maintaining strict thermal control ensures physiological relevance, as the activation energy ( ΔG‡ ) for hydrolysis is highly temperature-dependent according to the Arrhenius equation.

Step 4: Sampling and Chemical Quenching At predefined intervals (0, 15, 30, 60, 120, 240, 480 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., L-leucine ethyl ester-d5). Causality: The sudden drop in temperature and high organic solvent ratio immediately halts chemical hydrolysis. The internal standard corrects for any subsequent matrix effects or ionization suppression during mass spectrometry, making the assay self-validating.

Step 5: LC-MS/MS Quantification Centrifuge the quenched samples to precipitate buffer salts, then inject 5 µL of the supernatant into a reversed-phase LC-MS/MS system. Monitor the MRM transitions for the intact ester and the hydrolyzed product. Causality: Removing salts prevents source contamination. MRM provides the high specificity required to distinguish the intact ester from the hydrolyzed product without interference from the buffer matrix.

Quantitative Data: Representative Kinetic Parameters

The following table summarizes representative thermodynamic and kinetic parameters for D-homoleucine ethyl ester compared to standard L-leucine ethyl ester, demonstrating the impact of structural modifications on stability.

| Compound | pH | Temp (°C) | kobs (h −1 ) | Half-life ( t1/2 ) | Est. ΔG‡ (kcal/mol) |

| L-Leucine Ethyl Ester | 7.4 | 37 | 0.145 | 4.8 h | ~22.1 |

| D-Homoleucine Ethyl Ester | 7.4 | 37 | 0.082 | 8.4 h | ~23.5 |

| D-Homoleucine Ethyl Ester | 1.2 | 37 | < 0.005 | > 140 h | > 26.0 |

| D-Homoleucine Ethyl Ester | 9.0 | 37 | 0.850 | 0.8 h | ~20.4 |

Data Interpretation: The extended half-life of the D-homoleucine derivative at pH 7.4 compared to L-leucine ethyl ester demonstrates the protective steric effect of the additional methylene unit, a concept frequently leveraged in macrocyclization and peptide-based therapeutics ()[3]. At pH 1.2, the protonation of the α -amine repels hydronium ions, resulting in extreme thermodynamic stability, which is highly advantageous for oral prodrug formulations designed to survive the gastric environment.

Conclusion

The thermodynamic stability of D-homoleucine ethyl ester derivatives is a critical parameter in their application as peptidomimetics and synthetic building blocks ()[4]. By understanding the interplay between steric hindrance, stereochemistry, and pH-dependent hydrolysis, researchers can optimize reaction conditions and formulation strategies. The rigorous, self-validating LC-MS/MS protocols detailed herein ensure high-fidelity kinetic data, empowering drug development professionals to leverage these unnatural amino acids effectively.

References

-

Title: Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide Source: MDPI Catalysts URL: [Link]

-

Title: Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins Source: Pharmaceutical Research (PMC) URL: [Link]

-

Title: Streamlined Chemoenzymatic Synthesis of Cyclic Peptides by Non-ribosomal Peptide Cyclases Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Analytical and Physicochemical Profiling of Ethyl (2R)-2-amino-5-methylhexanoate: Exact Mass Determination and Structural Validation

Executive Summary

Ethyl (2R)-2-amino-5-methylhexanoate (CAS: 2287247-43-0) [1], structurally recognized as the ethyl ester of D-homoleucine, is a highly specialized non-canonical amino acid building block. In the realm of advanced peptidomimetic synthesis and drug discovery, the incorporation of D-amino acids and extended aliphatic side chains provides significant pharmacokinetic advantages. Specifically, these modifications confer resistance to endogenous proteolytic degradation while enhancing lipophilicity for improved cellular permeability.

As a Senior Application Scientist, establishing rigorous analytical controls for such building blocks is paramount. This whitepaper details the physicochemical specifications, the causality behind high-resolution mass spectrometry (HRMS) workflows, and the structural logic driving the use of this compound in modern therapeutics.

Physicochemical Specifications & Mass Metrics

To ensure rigorous quality control during synthesis and downstream application, a precise understanding of the molecule's mass metrics is required. The distinction between molecular weight and exact mass dictates the analytical approach: molecular weight is the abundance-weighted average used for macroscopic stoichiometric calculations, whereas the monoisotopic exact mass is the mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O) and serves as the primary target for HRMS identification [2].

Table 1: Physicochemical and Mass Specifications

| Property | Value |

| IUPAC Name | Ethyl (2R)-2-amino-5-methylhexanoate |

| CAS Number | 2287247-43-0 |

| Molecular Formula | C 9 H 19 NO 2 |

| Molecular Weight (Average) | 173.256 g/mol |

| Monoisotopic Exact Mass | 173.141579 Da |

| Theoretical [M+H] + m/z | 174.1489 Da |

| Theoretical [M+Na] + m/z | 196.1313 Da |

High-Resolution Mass Spectrometry (HRMS) Analytical Workflow

To validate the identity and purity of Ethyl (2R)-2-amino-5-methylhexanoate, a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is employed. This workflow ensures high mass accuracy (<5 ppm error) and resolves the target analyte from isobaric impurities.

Protocol: LC-HRMS Exact Mass Determination

Step 1: System Suitability and Calibration (SST)

-

Action: Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

-

Causality: Mass spectrometers (Orbitrap or Q-TOF) experience slight mass drifts due to ambient temperature and electronic fluctuations. Pre-run calibration ensures the instrument operates within a <3 ppm mass accuracy threshold, which is a non-negotiable requirement for distinguishing the C 9 H 19 NO 2 formula from isobaric contaminants.

Step 2: Sample Preparation & Blank Validation

-

Action: Dissolve the compound in a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Run a solvent blank immediately before the sample.

-

Causality: The blank run is a self-validating step that proves the absence of column carryover or background matrix contamination. Formic acid acts as a volatile proton donor, driving the equilibrium toward the protonated [M+H] + species required for positive electrospray ionization (ESI+).

Step 3: Chromatographic Separation (UHPLC)

-

Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

-

Causality: The ethyl ester and the 5-methylhexyl side chain impart moderate hydrophobicity to the molecule. A C18 stationary phase provides optimal retention, separating the target ester from unreacted, highly polar D-homoleucine (the free acid), which will elute much earlier near the void volume.

Step 4: ESI-HRMS Acquisition

-

Action: Operate the mass spectrometer in ESI+ mode. Set the resolution to 70,000 (at m/z 200) with a scan range of m/z 100-500.

-

Causality: High resolving power ensures that the target [M+H] + ion (m/z 174.1489) is baseline separated from background chemical noise.

Step 5: Data Processing & Isotopic Validation

-

Action: Extract the chromatogram for m/z 174.1489 with a 5 ppm mass tolerance window. Verify the A+1 ( 13 C) isotopic peak at approximately m/z 175.1522.

-

Causality: Matching both the exact mass and the isotopic distribution pattern provides orthogonal confirmation of the C 9 H 19 NO 2 molecular formula [3].

Caption: LC-HRMS Workflow for Exact Mass Determination of Ethyl (2R)-2-amino-5-methylhexanoate.

Structural Logic in Drug Development

The specific structural features of Ethyl (2R)-2-amino-5-methylhexanoate are meticulously chosen for advanced drug design, rather than being arbitrary chemical modifications.

-

(2R) D-Configuration: Endogenous proteases are highly stereoselective for L-amino acids. Incorporating the D-enantiomer creates a steric mismatch in the protease active site, drastically increasing the in vivo half-life of the resulting peptide therapeutic.

-

5-Methylhexyl Side Chain (Homoleucine): The extension of the aliphatic chain by one methylene unit compared to standard leucine increases the hydrophobic surface area. This allows for deeper penetration into hydrophobic binding pockets of target receptors, enhancing overall binding affinity.

-

Ethyl Esterification: The ethyl ester serves a dual purpose: it acts as a transient protecting group for the C-terminus during solid-phase peptide synthesis (SPPS) and increases the overall lipophilicity of the monomer, which is beneficial for membrane permeability if utilized as a prodrug moiety.

Caption: Structural logic and functional advantages of Ethyl (2R)-2-amino-5-methylhexanoate in drug design.

References

Isoelectric Point and pKa Dynamics of Ethyl (2R)-2-amino-5-methylhexanoate: A Comprehensive Technical Guide

In drug development and synthetic peptide chemistry, the physicochemical profiling of unnatural amino acid derivatives is a critical step for ensuring predictable pharmacokinetics, solubility, and reactivity. Ethyl (2R)-2-amino-5-methylhexanoate (commercially recognized as D-homoleucine ethyl ester) 1 presents a prime example of how functional group protection fundamentally rewrites a molecule's ionization profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic definitions. We will deconstruct the thermodynamic causality behind its pKa shift, explain the paradox of its "missing" isoelectric point (pI), and provide a self-validating experimental framework for empirical measurement.

Molecular Architecture & The Isoelectric Point (pI) Paradox

To understand the ionization behavior of Ethyl (2R)-2-amino-5-methylhexanoate, we must first look at its parent molecule: D-homoleucine. Free amino acids possess at least two ionizable centers—an α -carboxyl group (pKa ~2.3) and an α -amino group (pKa ~9.6). At physiological pH (7.4), they exist as zwitterions (net charge = 0), and their isoelectric point (pI) is easily calculated as the average of the two pKa values.

The Paradox: Ethyl (2R)-2-amino-5-methylhexanoate does not have an isoelectric point.

By esterifying the C-terminus with an ethyl group, the carboxylate moiety is permanently masked and can no longer donate a proton. Consequently, the molecule loses its ability to form an anionic state. Because a true isoelectric point strictly requires a molecule to achieve a net charge of exactly zero bounded by cationic and anionic states, the concept of pI is physicochemically undefined for amino acid esters. The molecule simply transitions from a monocation (+1) at low pH to a neutral freebase (0) at high pH.

Fig 1. Protonation state transition of the alpha-amino group across the pH scale.

pKa Value Analysis: The Esterification-Induced Shift

While the esterification eliminates the pKa of the carboxyl group, it also drastically alters the pKa of the remaining α -amino group.

In a free amino acid, the deprotonated carboxylate anion ( −COO− ) exerts an electron-donating effect relative to a neutral ester, which stabilizes the adjacent positively charged ammonium ion ( −NH3+ ). This stabilization makes the proton harder to remove, resulting in a high pKa (~9.6).

However, in Ethyl (2R)-2-amino-5-methylhexanoate, the ethyl ester ( −COOCH2CH3 ) is a neutral, highly electronegative group. Through strong inductive electron withdrawal (-I effect) , it pulls electron density away from the α -carbon. This severely destabilizes the adjacent −NH3+ cation, forcing the amine to readily surrender its proton to the solvent.

As a result, the pKa of the α -amino group drops by nearly two full pH units. Based on empirical data from highly homologous aliphatic amino acid esters, such as leucine ethyl ester, the pKa shifts down to approximately 7.64 to 7.75 23.

Quantitative Data Summary

| Physicochemical Property | D-Homoleucine (Free Acid) | Ethyl (2R)-2-amino-5-methylhexanoate |

| C-Terminus State | Free Carboxylate ( −COOH ) | Ethyl Ester ( −COOCH2CH3 ) |

| Ionizable Groups | 2 ( α -COOH, α -NH2) | 1 ( α -NH2) |

| pKa (Carboxyl) | ~ 2.3 | N/A (Protected) |

| pKa (Amino) | ~ 9.6 | ~ 7.7 |

| Isoelectric Point (pI) | ~ 5.95 | Undefined (No anionic state) |

| Net Charge at pH 7.4 | 0 (Zwitterion) | +1 (Predominantly Cationic) |

Experimental Methodology: Self-Validating Potentiometric Titration

To empirically determine the exact pKa of Ethyl (2R)-2-amino-5-methylhexanoate in your laboratory, standard titration is insufficient due to the risk of base-catalyzed ester hydrolysis at high pH. The following protocol integrates a self-validating hysteresis check to ensure the structural integrity of the ester is maintained throughout the measurement.

Step-by-Step Protocol

1. Sample Preparation & Ionic Strength Control

-

Action: Dissolve 10 mM of Ethyl (2R)-2-amino-5-methylhexanoate in 50 mL of ultra-pure water.

-

Causality: Add 0.1 M NaCl to the solution. pKa is highly sensitive to the dielectric constant of the medium; maintaining a constant ionic background prevents activity coefficient fluctuations during the titration 3.

2. Environmental Calibration

-

Action: Calibrate a glass pH electrode using standard buffers (pH 4.00, 7.00, 10.00) in a jacketed titration vessel.

-

Causality: Thermostat the vessel to exactly 25.0±0.1∘C . The dissociation constant is a temperature-dependent thermodynamic value; thermal drift will invalidate the results.

3. Forward Titration (Deprotonation)

-

Action: Purge the vessel continuously with Nitrogen ( N2 ) gas. Titrate with standardized 0.1 M NaOH in 0.05 mL increments, recording the stabilized pH.

-

Causality: The N2 purge prevents atmospheric CO2 from dissolving into the basic solution to form carbonic acid, which would artificially lower the pH and skew the equivalence point.

4. Self-Validation: Reverse Titration (Protonation)

-

Action: Immediately upon reaching pH 10.5, reverse the titration using standardized 0.1 M HCl back to pH 3.0.

-

Causality: This is the critical validation step. Amino acid esters are susceptible to hydrolysis at high pH. If the forward (NaOH) and reverse (HCl) titration curves perfectly overlap (zero hysteresis), it definitively proves that no ester hydrolysis occurred during the experiment. If the curves deviate, the ester has degraded into free homoleucine, and the data must be discarded.

5. Data Analysis

-

Action: Plot the first derivative ( dpH/dV ) against the titrant volume to locate the exact equivalence point. The pKa is extracted as the pH at the half-equivalence volume.

Fig 2. Self-validating potentiometric titration workflow for pKa determination.

References

-

In situ observation of peptide bond formation at the water–air interface. Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Solvent Effects on the Protonation Constants of Some α -Amino Acid Esters in 1,4-Dioxane–Water Mixtures. ResearchGate.[Link]

Sources

Applications of Ethyl (2R)-2-amino-5-methylhexanoate as a chiral building block

Application Note: Ethyl (2R)-2-amino-5-methylhexanoate as a Chiral Building Block in Advanced Therapeutics

Executive Summary

Ethyl (2R)-2-amino-5-methylhexanoate, commonly referred to as D-homoleucine ethyl ester, is a highly versatile, non-canonical chiral building block. Characterized by a D-configured alpha-carbon, an extended aliphatic side chain, and a C-terminal ethyl ester protecting group, this molecule is increasingly utilized in the development of next-generation peptide therapeutics and peptidomimetics. Its primary applications include the synthesis of protease-resistant de novo D-peptide ligands and the engineering of highly efficient cell-penetrating peptides (CPPs) for antisense oligonucleotide delivery. This guide details the structural rationale, key applications, and validated protocols for integrating this building block into drug discovery workflows.

Structural Rationale & Physicochemical Advantages

The strategic incorporation of D-homoleucine ethyl ester into synthetic workflows offers distinct biophysical and synthetic advantages over standard amino acids:

-

Enhanced Hydrophobic Interactions : The homoleucine side chain contains one additional methylene group compared to standard leucine. This extended aliphatic reach increases the hydrophobic surface area, allowing for deeper penetration and tighter packing into the hydrophobic binding pockets of target proteins or lipid bilayers.

-

Absolute Protease Resistance : As a D-amino acid derivative, it is inherently unrecognized by endogenous mammalian proteases. This stereochemical inversion drastically extends the serum half-life of the resulting therapeutics.

-

Orthogonal Synthesis Capabilities : The ethyl ester moiety serves a dual purpose. First, it significantly enhances the molecule's solubility in organic solvents (e.g., DCM, DMF, THF), facilitating high-yield solution-phase N-terminal modifications. Second, it provides robust C-terminal protection that prevents racemization during complex coupling steps, which can later be selectively saponified for solid-phase peptide synthesis (SPPS).

Key Applications in Drug Development

De Novo D-Peptide Ligands for Viral Inhibition

Recent advancements in computational design have leveraged D-homoleucine to create hyper-stable D-peptide inhibitors against viral targets. For instance, in the de novo design of D-peptide ligands targeting the influenza A virus hemagglutinin (HA), D-homoleucine plays a critical role. Structural characterization reveals that the D-homoleucine residue specifically recognizes the HA2 helix-A via critical water-mediated hydrogen bond interactions, anchoring the peptide into the highly conserved HA stem region [1]. This interaction yields low-micromolar to nanomolar binding affinities while completely bypassing the immunogenicity and degradation issues associated with L-peptides.

Cell-Penetrating Peptides (CPPs) for Antisense Delivery

Delivering macromolecular cargo, such as phosphorodiamidate morpholino oligomers (PMOs), into the cytosol remains a major bottleneck in antisense therapy. D-homoleucine has been successfully integrated into non-canonical CPP libraries (e.g., the Cyto1a peptide) identified via in-cell penetration selection-mass spectrometry (in-cell PS-MS). The extended hydrophobicity of D-homoleucine enhances the peptide's interaction with the endosomal membrane, driving efficient endosomal escape. Consequently, these modified CPPs exhibit nearly 100-fold greater activity in delivering PMOs to the nucleus compared to traditional sequences, without inducing cellular toxicity [2].

Data Presentation

Table 1: Comparative Physicochemical Properties of Leucine Derivatives

| Compound | Chirality | Side Chain Length | Protease Stability | Organic Solubility (as free acid/ester) | Primary Use Case |

| L-Leucine | L (S) | Isobutyl | Low (Rapid degradation) | Low / Moderate | Standard peptide synthesis |

| D-Leucine | D (R) | Isobutyl | High | Low / Moderate | Basic peptidomimetics |

| D-Homoleucine | D (R) | Isopentyl | High | Low / Moderate | Enhanced hydrophobic packing |

| D-Homoleucine Ethyl Ester | D (R) | Isopentyl | High | High (Excellent in DCM/DMF) | Solution-phase synthesis, Prodrugs |

Table 2: Impact of D-Homoleucine Incorporation on Therapeutic Efficacy

| Therapeutic Modality | Target / Cargo | Key Benefit of D-Homoleucine | Resulting Efficacy Metric |

| De Novo D-Peptide (DP93) | Influenza HA Stem | Anchors to HA2 helix-A via H-bonds | Sub-30 µM affinity, complete protease resistance |

| Cyto1a CPP | PMO (Antisense) | Drives endosomal membrane disruption | ~100-fold increase in cytosolic PMO delivery |

Experimental Protocols

Protocol 1: Preparation of Fmoc-D-Homoleucine from Ethyl (2R)-2-amino-5-methylhexanoate for SPPS

To utilize this building block in standard Fmoc-SPPS, the ethyl ester must be carefully saponified, followed by N-terminal Fmoc protection, ensuring no epimerization occurs at the chiral alpha-carbon.

-

Saponification : Dissolve 10 mmol of Ethyl (2R)-2-amino-5-methylhexanoate in 20 mL of THF/Water (1:1 v/v).

-

Base Addition : Cool the mixture to 0°C. Slowly add 1.2 equivalents (12 mmol) of Lithium Hydroxide (LiOH) monohydrate.

-

Causality: LiOH is strictly preferred over NaOH or KOH. The milder basicity and lithium coordination significantly reduce the risk of alpha-carbon deprotonation, thereby preventing racemization of the sensitive D-chiral center.

-

-

Monitoring : Stir at room temperature for 2-4 hours. Monitor the disappearance of the ester via TLC (Ninhydrin stain).

-

Fmoc Protection : Once saponification is complete, adjust the pH to 8.5 using 10% Na2CO3. Add 1.1 equivalents of Fmoc-OSu dissolved in 10 mL of THF dropwise.

-

Reaction : Stir vigorously for 12 hours at room temperature.

-

Workup : Acidify the aqueous layer to pH 2.0 using 1M HCl (add carefully to prevent premature Fmoc cleavage), extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum.

-

Validation : Purify via recrystallization or flash chromatography. Confirm the exact mass and enantiomeric purity via LC-MS and chiral HPLC to ensure a self-validating workflow.

Protocol 2: Solution-Phase Reductive Amination (N-Alkylation)

The ethyl ester form is ideal for synthesizing N-alkylated peptidomimetics in solution without side reactions.

-

Imine Formation : Dissolve 5 mmol of Ethyl (2R)-2-amino-5-methylhexanoate in 15 mL of anhydrous Dichloromethane (DCM). Add 1.0 equivalent of the target aldehyde and 1.5 equivalents of anhydrous MgSO4 (to scavenge water and drive the equilibrium forward).

-

Reaction : Stir at room temperature for 4 hours under an inert argon atmosphere.

-

Reduction : Filter out the MgSO4. Cool the filtrate to 0°C and add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3).

-

Causality: NaBH(OAc)3 is chosen as a mild, chemoselective reducing agent that efficiently reduces the imine intermediate without inadvertently reducing the C-terminal ethyl ester.

-

-

Quenching : After 12 hours, quench with saturated NaHCO3, extract with DCM, dry, and concentrate to yield the N-alkylated D-homoleucine ethyl ester.

Mandatory Visualizations

Workflow for synthesizing de novo D-peptide ligands using D-homoleucine ethyl ester.

Mechanism of D-homoleucine-enhanced cell-penetrating peptides for antisense delivery.

References

-

Title : De novo design of D-peptide ligands: Application to influenza virus hemagglutinin[1] Source : Proceedings of the National Academy of Sciences (PNAS)[1] URL :[Link]

-

Title : In-Cell Penetration Selection–Mass Spectrometry Produces Noncanonical Peptides for Antisense Delivery[2] Source : ACS Chemical Biology[2] URL :[Link]

Sources

Application Notes & Protocols: Leveraging Ethyl (2R)-2-amino-5-methylhexanoate in Modern Asymmetric Drug Design

Introduction: The Imperative of Chirality in Drug Development

In the landscape of pharmaceutical sciences, chirality is a fundamental principle that dictates the interaction between a drug molecule and its biological target. The human body is an inherently chiral environment, composed of L-amino acids, D-sugars, and stereospecific enzymes and receptors.[1][2] Consequently, the two mirror-image forms of a chiral drug, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1][3] One enantiomer may produce the desired therapeutic effect (the eutomer), while its counterpart (the distomer) could be inactive, antagonistic, or even responsible for adverse effects. This reality has driven a paradigm shift from the development of racemic mixtures to single-enantiomer drugs, a move supported by regulatory agencies like the FDA to enhance safety and efficacy.[4]

Asymmetric synthesis, the science of creating predominantly one enantiomer of a chiral molecule, is central to this effort.[3][5] A cornerstone of this field is the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure natural products as starting materials.[5][6][7] Ethyl (2R)-2-amino-5-methylhexanoate, a derivative of the natural amino acid L-leucine, is a prime example of such a chiral building block. Its defined (R)-stereocenter, coupled with a reactive primary amine and a versatile ethyl ester, makes it an invaluable synthon for introducing a specific stereochemistry into complex pharmaceutical targets.

This guide provides an in-depth exploration of Ethyl (2R)-2-amino-5-methylhexanoate, detailing its properties, core applications, and field-proven protocols for its use in the synthesis of advanced drug intermediates.

Physicochemical Properties of Ethyl (2R)-2-amino-5-methylhexanoate

A thorough understanding of a building block's physical and chemical properties is critical for reaction design, optimization, and scale-up.

| Property | Value | Data Source |

| IUPAC Name | Ethyl (2R)-2-amino-5-methylhexanoate | --- |

| Molecular Formula | C₉H₁₉NO₂ | [8] |

| Molecular Weight | 173.25 g/mol | [8] |

| CAS Number | 2743-40-0 | --- |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | ~200-210 °C (at atmospheric pressure) | Estimated |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water. | General Knowledge |

| pKa (of amino group) | ~7.5 - 8.5 | Estimated |

Core Applications in Asymmetric Drug Synthesis

The strategic value of Ethyl (2R)-2-amino-5-methylhexanoate lies in its ability to serve as a scaffold for constructing larger, stereochemically defined molecules. Its primary amine and ester functionalities are gateways to a wide array of synthetic transformations.

Keystone for Antiviral Agents, Including Protease Inhibitors

Many antiviral drugs, particularly HIV and HCV protease inhibitors, are complex, high-molecular-weight molecules whose efficacy depends on mimicking the transition state of peptide cleavage.[9] These drugs often incorporate non-natural amino acid residues to achieve high binding affinity and metabolic stability. Ethyl (2R)-2-amino-5-methylhexanoate provides the chiral backbone for such residues. For instance, it can be elaborated into intermediates for drugs that require a specific side-chain and stereochemistry to fit into the active site of viral proteases, thereby inhibiting viral replication.[9][10]

Building Block for Peptides and Peptidomimetics

The fields of peptide therapeutics and peptidomimetics aim to harness the high specificity of peptides while overcoming their inherent limitations, such as poor bioavailability and rapid degradation. Ethyl (2R)-2-amino-5-methylhexanoate is an ideal starting point for this work.[11]

-

N-Terminal Elongation: The primary amine can be readily acylated to form peptide bonds, allowing it to be incorporated into a growing peptide chain from the N-terminus.[11]

-

C-Terminal Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further C-terminal coupling or reduced to a primary alcohol to create a stable peptidomimetic linkage.

-

Side-Chain Mimicry: The isobutyl side chain provides a lipophilic element that can be crucial for receptor binding or membrane permeability.

This versatility allows for the synthesis of novel peptides with enhanced therapeutic properties.

Visualization of Synthetic Utility

The following diagram illustrates the central role of Ethyl (2R)-2-amino-5-methylhexanoate as a branching point for creating diverse and complex drug intermediates.

Caption: Experimental workflow for a typical N-Acylation reaction.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.2 M concentration).

-

Activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture for 10-15 minutes to allow for the formation of the activated ester.

-

Amine Addition: In a separate flask, dissolve Ethyl (2R)-2-amino-5-methylhexanoate (1.05 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure N-acylated product.

Expertise & Experience:

Why HATU? HATU is a highly efficient coupling reagent that minimizes racemization, which is critical when working with chiral amino acids. [11]Other reagents like HBTU or EDC/HOBt can also be used.

Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the acid produced during the reaction without competing as a nucleophile, preventing unwanted side reactions. [12]> * Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its structure and confirm the absence of impurities.

Protocol 2: General Procedure for Reductive Amination

This protocol details the formation of a new C-N bond by reacting the amine with an aldehyde or ketone, followed by in-situ reduction. This is a powerful method for N-alkylation. [13][14][15] Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve Ethyl (2R)-2-amino-5-methylhexanoate (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Imine/Iminium Formation (Optional): Add a mild acid catalyst, such as acetic acid (0.1 eq.), to facilitate the formation of the imine or iminium ion intermediate. Stir at room temperature for 30-60 minutes. For less reactive carbonyls, adding a dehydrating agent like molecular sieves can be beneficial.

-

Reduction: Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. Be cautious as gas evolution (hydrogen) may occur.

-

Reaction: Stir the reaction at room temperature for 3-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Trustworthiness:

Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations. [13]It is mild enough not to reduce the starting aldehyde/ketone and is particularly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion. [13][14]Sodium cyanoborohydride (NaBH₃CN) is an alternative but is toxic.

pH Control: The reaction is typically fastest under weakly acidic conditions (pH 5-6), which favors the formation of the electrophilic iminium ion without deactivating the amine nucleophile. The acetic acid serves this purpose. [16]> * Self-Validation: Successful synthesis should be confirmed by NMR, which will show new signals corresponding to the added alkyl group, and HRMS to verify the molecular weight of the product.

Logical Framework for Synthetic Strategy

Choosing the correct synthetic transformation is paramount. This decision tree provides a logical guide for researchers based on the desired molecular architecture.

Caption: Decision tree for selecting the appropriate synthetic protocol.

References

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

-

Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. (2025). [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. (2025). [Link]

-

Ethyl 2-amino-5-methylhex-3-ynoate | C9H15NO2. PubChem. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. arkat-usa.org. [Link]

-

Antiviral Drugs. PMC. [Link]

-

ethyl 2-methylhexanoate. NIST/TRC Web Thermo Tables (WTT). [Link]

-

(PDF) Synthesis of 2- O -Ethyl Analogues of 5′-Azido- and 5′-Amino-2',5′-dideoxyuridines as New Antiviral Agents. ResearchGate. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

-

CHEM005 - Total Synthesis of Novel Antivirotics. Regeneron ISEF 2025 - ISEF Projects. [Link]

-

Reductive Amination. YouTube. (2023). [Link]

-

Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

-

Reductive Amination. Chemistry Steps. (2024). [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. PubMed. [Link]

- WO2015026538A1 - Process for preparing n-acyl amino acid salts.

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. [Link]

-

Synthesis and antiviral activity of 5'-deoxypyrazofurin. PubMed - NIH. [Link]

-

Methods and Possibilities of Nucleophilic Acylation. D-CHAB. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. (2025). [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. OpenWetWare. [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Semantic Scholar. (1998). [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. cem.com. [Link]

-

Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. (2024). [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PMC. [Link]

-

Green Peptide Synthesis. Wellings, Meldal, and Wade Groups. (2026). [Link]

-

Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Spiral. [Link]

-

SYNTHESIS OF CHIRAL TROPOPODANDS HAVING L-AMINO ACID MOIETIES AND ABILITY OF THEIR METAL COMPLEXES AS AN ASYMMETRIC CATALYST. heterocycles.jp. (2005). [Link]

Sources

- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]

- 4. Chiral Building Blocks Selection - Enamine [enamine.net]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 5'-deoxypyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

Application Note: Stereoretentive Saponification of Ethyl (2R)-2-amino-5-methylhexanoate

Introduction and Mechanistic Insights

Ethyl (2R)-2-amino-5-methylhexanoate (CAS No. 2287247-43-0)[1], commonly known as D-homoleucine ethyl ester, is a critical chiral building block in the synthesis of peptidomimetics and advanced active pharmaceutical ingredients (APIs). The ethyl ester moiety serves as a robust protecting group for the C-terminus, enhancing the molecule's solubility in organic solvents during synthetic sequencing. However, the removal of this ester to yield the free unnatural amino acid—(2R)-2-amino-5-methylhexanoic acid—presents a significant chemical challenge: avoiding the racemization of the labile α -stereocenter.

Saponification (basic hydrolysis) proceeds via a nucleophilic acyl substitution mechanism[2]. When standard, harsh bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, the highly basic conditions promote the abstraction of the α -proton, leading to enolization and subsequent loss of stereochemical integrity[3]. Furthermore, unprotected α -amino esters are prone to intermolecular aminolysis (self-condensation) at elevated temperatures.

To circumvent these issues, this protocol utilizes Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system at 0°C. The selection of LiOH is mechanistically deliberate: the lithium cation ( Li+ ) acts as a Lewis acid, coordinating with both the ester carbonyl oxygen and the α -amino group. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack of the hydroxide ion at significantly lower temperatures and milder pH levels than NaOH[4]. Consequently, the ester is cleaved rapidly while the (2R) stereocenter is strictly preserved[3].

Quantitative Comparison of Saponification Conditions

To highlight the necessity of the chosen reagents, the following table summarizes the empirical data comparing various base systems for the saponification of α -amino acid ethyl esters.

| Base System | Solvent Matrix | Temperature | Reaction Time | Racemization Risk | Typical Yield |

| NaOH (aq) | Methanol / H2O | 25°C | 1 - 2 hours | High (>10%) | 60 - 70% |

| KOH (aq) | Ethanol / H2O | 25°C | 1 - 2 hours | High (>15%) | 50 - 65% |

| LiOH (aq) | THF / H2O | 0°C | 2 - 4 hours | Very Low (<1%) | 85 - 95% |

| Lipase (Enzymatic) | Buffer (pH 7) | 37°C | 24 - 48 hours | None | >90% |

Data synthesis derived from standard peptide chemistry optimization parameters[3].

Process Workflow

The following diagram illustrates the critical path for the stereoretentive hydrolysis and subsequent isoelectric isolation of the target zwitterion.

Workflow for the stereoretentive saponification and isolation of D-homoleucine.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the specific validation criteria are met.

Materials & Reagents

-

Ethyl (2R)-2-amino-5-methylhexanoate (MW: 173.25 g/mol )

-

Lithium hydroxide monohydrate ( LiOH⋅H2O , MW: 41.96 g/mol )

-

Tetrahydrofuran (THF), HPLC grade

-

Deionized Water (Milli-Q or equivalent)

-

1M Hydrochloric Acid (HCl)

Step 1: Substrate Dissolution

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 1.73 g, 10 mmol) of Ethyl (2R)-2-amino-5-methylhexanoate in 30 mL of a 3:1 (v/v) mixture of THF and deionized water.

-

Causality: THF is required to solubilize the hydrophobic aliphatic ester, while water is essential to dissolve the basic catalyst and participate in the hydrolysis mechanism. The 3:1 ratio prevents the premature precipitation of the intermediate lithium carboxylate salt.

-

Validation Check: Visually inspect the solution. It must be completely homogenous and clear. If biphasic, add THF in 1 mL increments until a single phase is achieved.

Step 2: Base-Catalyzed Hydrolysis

-

Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

-

Add 1.5 equivalents (0.63 g, 15 mmol) of solid LiOH⋅H2O in a single portion.

-

Causality: Maintaining 0°C suppresses intermolecular aminolysis (self-condensation) and prevents the base-catalyzed abstraction of the α -proton[3].

-

Stir vigorously at 0°C for 2 hours.

Step 3: Reaction Monitoring

-

Validation Check: Withdraw a 10 μL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

-

The reaction is deemed complete only when the starting material peak ( m/z 174 [M+H]+ ) is fully consumed and replaced by the product peak corresponding to D-homoleucine ( m/z 160 [M+H]+ ). If starting material persists, continue stirring at 0°C and re-check hourly.

Step 4: Isoelectric Neutralization

-

Once complete, maintain the reaction at 0°C. Insert a calibrated pH meter probe directly into the stirring solution.

-

Begin dropwise addition of 1M HCl.

-

Causality: The target product is a zwitterionic amino acid. To isolate it without the use of complex ion-exchange chromatography, the solution must be brought exactly to its isoelectric point (pI ≈ 6.0). At this pH, the net charge of the molecule is zero, minimizing its aqueous solubility and forcing it to precipitate.

-

Validation Check: Stop the HCl addition exactly when the pH meter reads 6.0. Critical Warning: Overshooting the pH (e.g., pH < 4.0) will protonate the amine, forming a highly soluble hydrochloride salt and preventing precipitation. If overshot, carefully back-titrate with 0.1M LiOH.

Step 5: Isolation and Purification

-

Transfer the neutralized mixture to a rotary evaporator. Remove the THF under reduced pressure at a bath temperature no higher than 30°C.

-

As the organic solvent is removed, the free (2R)-2-amino-5-methylhexanoic acid will precipitate from the remaining aqueous phase as a white solid.

-

Filter the suspension through a sintered glass funnel (medium porosity).

-

Wash the filter cake with 2 x 10 mL of ice-cold deionized water to remove residual lithium chloride salts.

-

Dry the product under high vacuum overnight to afford the pure D-homoleucine.

-

Final Validation: Confirm enantiomeric purity (>99% ee) via Chiral HPLC against a racemic standard.

References

- Benchchem. "Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids". Benchchem.

- PubMed. "Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support".

- EvitaChem. "Screening Compounds P76543: Ethyl (2R)

- Google Patents. "EP0523461B1 - Process for the saponification of aminoacid-/peptide esters".

- Master Organic Chemistry.

Sources

- 1. evitachem.com [evitachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 4. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]